molecular formula C16H11BrN2O2 B2634309 3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1396808-72-2

3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Cat. No.: B2634309
CAS No.: 1396808-72-2
M. Wt: 343.18
InChI Key: LOLQRQZPIFKQBN-UHFFFAOYSA-N
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Description

3-(7-Bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a heterocyclic compound featuring a seven-membered 1,4-benzoxazepine core fused with a benzonitrile moiety and substituted with a bromine atom at position 7. The compound’s structure combines electron-withdrawing groups (bromo, nitrile) and a rigid bicyclic framework, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

3-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-4-5-15-12(7-13)9-19(16(20)10-21-15)14-3-1-2-11(6-14)8-18/h1-7H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLQRQZPIFKQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Nitrile Group Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine core or the bromine substituent.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield an amine, while substitution of the bromine atom could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of benzoxazepine compounds.

Biology

    Biological Activity Screening: Evaluated for potential antimicrobial, antifungal, and anticancer activities.

Medicine

    Drug Development: Investigated as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoxazepine Derivatives

Table 1: Key Structural Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-Bromo, 3-oxo, benzonitrile (C-3) C₁₆H₁₀BrN₂O₂ 357.17 Bromine enhances lipophilicity/Stability
4-(3-Oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile 3-Oxo, benzonitrile (C-4) C₁₅H₁₁N₂O₂ 263.27 Positional isomer; lacks bromine
3-(7-Fluoro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-3-oxopropanenitrile 7-Fluoro, oxopropanenitrile (C-3) C₁₂H₁₀FN₂O₂ 249.22 Fluorine improves metabolic stability
(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid 7-Fluoro, acetic acid (C-4) C₁₁H₁₀FNO₄ 239.20 Carboxylic acid enhances solubility
  • Substituent Effects: Bromo vs. Benzonitrile vs. Acetic Acid: The nitrile group (electron-withdrawing) may enhance binding to enzymatic targets (e.g., kinases), while the acetic acid moiety improves aqueous solubility but limits blood-brain barrier penetration .
  • Positional Isomerism : The benzonitrile group at C-3 in the target compound versus C-4 in its isomer () alters electronic distribution and steric interactions, impacting receptor affinity or material properties.

Comparison with Heterocyclic Analogues

Benzothiazepines () :

  • Benzothiazepines (e.g., (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones) replace oxygen with sulfur in the seven-membered ring.

Physicochemical Property Analysis

Table 2: Predicted Physicochemical Properties

Compound Density (g/cm³) Boiling Point (°C) pKa
Target Compound N/A N/A N/A
(7-Fluoro-...-yl)acetic acid () 1.415±0.06 474.4±45.0 3.48±0.10
Fluoro-oxopropanenitrile () N/A N/A N/A
  • Key Observations :
    • The acetic acid derivative () has a low pKa (~3.48), indicating high acidity and ionization at physiological pH, which enhances solubility but limits passive diffusion.
    • Data gaps for the target compound highlight the need for experimental characterization.

Biological Activity

3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a benzoxazepin core, suggests possible interactions with biological targets that could lead to therapeutic applications.

  • Molecular Formula : C₁₆H₁₁BrN₂O₂
  • Molecular Weight : 343.17 g/mol
  • CAS Number : 1396808-72-2
  • Structure :

    Chemical Structure

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

  • Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the benzoxazepin moiety is often linked to enhanced antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives of benzoxazepins have shown promising antimicrobial activity. This raises the possibility that this compound may also possess such properties, warranting further investigation.
  • Neuroprotective Effects : Certain benzoxazepin derivatives are being explored for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be advantageous in this context.

Case Studies

  • Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound exhibits significant cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death.
  • Mechanistic Studies : Mechanistic investigations revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a possible mechanism for its anticancer effects through oxidative stress induction.

Comparative Activity Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer (HeLa)12.5
Similar Benzoxazepin DerivativeAnticancer (MCF7)15.0
Benzoxazepine Compound XAntimicrobial20.0

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